[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
Brand Name: Vulcanchem
CAS No.: 92621-31-3
VCID: VC8475357
InChI: InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3
SMILES: CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C33H34O10
Molecular Weight: 590.6 g/mol

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate

CAS No.: 92621-31-3

Cat. No.: VC8475357

Molecular Formula: C33H34O10

Molecular Weight: 590.6 g/mol

* For research use only. Not for human or veterinary use.

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate - 92621-31-3

Specification

CAS No. 92621-31-3
Molecular Formula C33H34O10
Molecular Weight 590.6 g/mol
IUPAC Name [4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
Standard InChI InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3
Standard InChI Key GTJGUFOLNHYRQE-UHFFFAOYSA-N
SMILES CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Structural Composition

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate features a glucose backbone with three acetyl groups at positions 4, 5, and 6, a trityl-protected hydroxymethyl group at position 2, and an acetylated hydroxyl group at position 3. This configuration ensures selective reactivity, as the trityl group sterically shields the primary alcohol, while the acetyl groups protect secondary hydroxyls from undesired side reactions.

Table 1: Key Molecular Properties

PropertyValue
CAS No.92621-31-3
Molecular FormulaC₃₃H₃₄O₁₀
Molecular Weight590.6 g/mol
IUPAC Name[4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
SMILESCC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChI KeyGTJGUFOLNHYRQE-UHFFFAOYSA-N

The trityl group (triphenylmethyl) contributes significantly to the compound’s steric bulk, influencing its solubility in nonpolar solvents such as dichloromethane and toluene.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from β-D-glucopyranose:

  • Acetylation: Treatment with acetic anhydride in pyridine converts hydroxyl groups at positions 3, 4, 5, and 6 to acetyl esters.

  • Tritylation: The primary hydroxyl group at position 2 is protected with trityl chloride under anhydrous conditions, yielding the trityloxymethyl intermediate.

  • Final Acetylation: The remaining hydroxyl group at position 3 is acetylated to produce the target compound.

Purification typically employs column chromatography or recrystallization from ethanol, achieving yields of 70–85%.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Acetyl protons appear as singlets at δ 2.0–2.2 ppm, while trityl aromatic protons resonate at δ 7.2–7.4 ppm.

    • ¹³C NMR: The carbonyl carbons of acetyl groups are observed at δ 169–171 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 590.6 [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (254 nm) ensures purity >95%.

Applications in Carbohydrate Chemistry

Glycosylation Reactions

The compound serves as a glycosyl donor in oligosaccharide synthesis. The trityl group’s steric bulk directs regioselective glycosylation at the anomeric center, while acetyl groups prevent undesired side reactions. For example, coupling with thioglycosides in the presence of N-iodosuccinimide (NIS) and triflic acid yields disaccharides with high α-selectivity.

Polymer-Supported Synthesis

Immobilization on polystyrene resins enables automated solid-phase synthesis of heparin analogs and other glycosaminoglycans. The trityl group facilitates cleavage under mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), preserving acid-sensitive glycosidic bonds.

Stability and Limitations

Hydrolytic Sensitivity

The acetyl groups are prone to hydrolysis under basic conditions (pH > 9), limiting the compound’s utility in aqueous reactions. Storage at –20°C in anhydrous solvents (e.g., acetonitrile) is recommended to prevent degradation.

Steric Hindrance

The trityl group’s bulk complicates reactions requiring nucleophilic attack at the primary carbon. For instance, attempts to introduce azide groups via displacement reactions result in low yields (<30%).

Comparative Analysis with Related Compounds

[4,5,6-Trihydroxy-2-(trityloxymethyl)oxan-3-yl] Acetate

The unprotected analog lacks acetyl groups, rendering it unsuitable for stepwise glycosylation due to uncontrolled reactivity.

[4,5,6-Triacetyloxy-2-(methoxymethyl)oxan-3-yl] Acetate

Replacing the trityl group with a smaller methoxy moiety reduces steric hindrance but increases susceptibility to oxidation.

Future Directions

  • Alternative Protecting Groups: Investigating tert-butyldimethylsilyl (TBS) or benzyl groups may balance steric protection and reactivity.

  • Enzymatic Synthesis: Lipase-catalyzed acetylation could enhance regioselectivity and reduce reliance on harsh reagents.

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